Bicyclo[2.2.1]hept-5-ene-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]hept-5-ene-2,3-diamine is a bicyclic organic compound with a unique structure that includes a norbornene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2,3-diamine can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functional group transformations to introduce the amine groups. For example, the Diels-Alder reaction of cyclopentadiene with maleic anhydride yields bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which can be further converted to the diamine through reduction and amination reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amination processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, fully saturated bicyclic compounds, and various substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2,3-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares the same bicyclic framework but has carboxylic anhydride groups instead of amine groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Similar to the anhydride, this compound has carboxylic acid groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dione: This compound has ketone groups at the 2 and 3 positions .
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-diamine is unique due to the presence of amine groups, which provide additional reactivity and functionality compared to its carboxylic acid and anhydride counterparts. This makes it particularly valuable in applications requiring nucleophilic or basic sites.
Eigenschaften
Molekularformel |
C7H12N2 |
---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
bicyclo[2.2.1]hept-5-ene-2,3-diamine |
InChI |
InChI=1S/C7H12N2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-7H,3,8-9H2 |
InChI-Schlüssel |
SOHHIWOQYGKNRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.